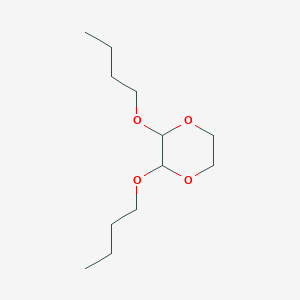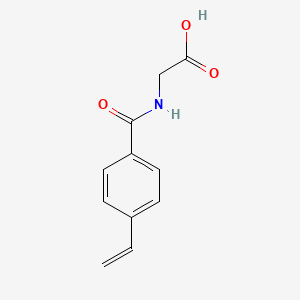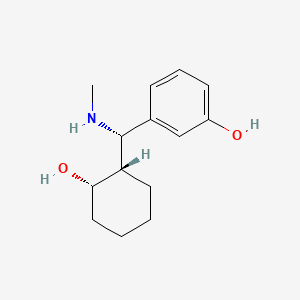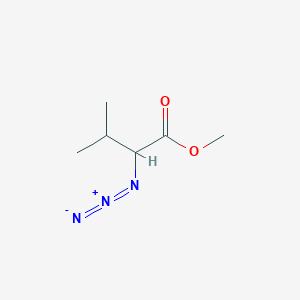
2,3-Dibutoxy-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibutoxy-1,4-dioxane is an organic compound with the molecular formula C12H24O4 It is a derivative of 1,4-dioxane, where two butoxy groups are substituted at the 2 and 3 positions of the dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dibutoxy-1,4-dioxane can be synthesized through the Williamson ether synthesis. This method involves the reaction of 2,3-dihydroxy-1,4-dioxane with butyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibutoxy-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted dioxane derivatives.
Applications De Recherche Scientifique
2,3-Dibutoxy-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,3-dibutoxy-1,4-dioxane involves its interaction with molecular targets through its butoxy groups. These groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic attack and electrophilic substitution reactions .
Comparaison Avec Des Composés Similaires
2,3-Dimethoxy-1,4-dioxane: Similar structure but with methoxy groups instead of butoxy groups.
1,4-Dioxane: The parent compound without any substituents.
2,3-Dimethylene-1,4-dioxane: A derivative with methylene groups at the 2 and 3 positions.
Uniqueness: 2,3-Dibutoxy-1,4-dioxane is unique due to its butoxy substituents, which impart distinct chemical properties and reactivity compared to its analogs. These properties make it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
79866-92-5 |
|---|---|
Formule moléculaire |
C12H24O4 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2,3-dibutoxy-1,4-dioxane |
InChI |
InChI=1S/C12H24O4/c1-3-5-7-13-11-12(14-8-6-4-2)16-10-9-15-11/h11-12H,3-10H2,1-2H3 |
Clé InChI |
UYPCMUPTDVQWQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1C(OCCO1)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)

![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)


![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
